alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide
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Overview
Description
Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide is a synthetic organic compound that belongs to the class of cinnamamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzamide, diethylamine, and 4-methoxycinnamic acid.
Amidation Reaction: The benzamide is reacted with 4-methoxycinnamic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate cinnamamide.
Amine Substitution: The intermediate cinnamamide is then reacted with diethylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamohydrazide
- Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamic acid
Uniqueness
Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide is unique due to its specific structural features, such as the presence of both benzamido and diethylamino groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
3796-03-0 |
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Molecular Formula |
C23H29N3O3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[(Z)-3-[2-(diethylamino)ethylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-26(5-2)16-15-24-23(28)21(17-18-11-13-20(29-3)14-12-18)25-22(27)19-9-7-6-8-10-19/h6-14,17H,4-5,15-16H2,1-3H3,(H,24,28)(H,25,27)/b21-17- |
InChI Key |
MEJUYVWNZRVEKR-FXBPSFAMSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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